N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide
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Overview
Description
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiazinane ring with a dioxido group, which is linked to a phenyl group and further connected to an oxalamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using suitable oxidizing agents.
Coupling with Phenyl Group: The thiazinane derivative is then coupled with a phenyl group through nucleophilic substitution or other coupling reactions.
Formation of Oxalamide Moiety: The final step involves the formation of the oxalamide moiety by reacting the intermediate with oxalyl chloride and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the dioxido group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The dioxido group and oxalamide moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide
Uniqueness
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Biological Activity
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-propyloxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O4S, with a molecular weight of approximately 422.46 g/mol. The compound features a thiazinan ring and an oxalamide linkage, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H22N4O4S |
Molecular Weight | 422.46 g/mol |
CAS Number | 899980-07-5 |
Structure | Structure |
Biological Activity Overview
Preliminary studies suggest that compounds featuring the thiazinan and oxalamide moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved require further elucidation.
- Anti-inflammatory Effects : Some studies highlight the potential of oxalamide derivatives in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
The biological effects of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, blocking their function.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cellular responses.
- Metal Coordination : The ability to coordinate with metal ions may enhance biological activity by stabilizing reactive intermediates or altering enzyme functions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Antimicrobial Activity : A comparative analysis of thiazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The study utilized various assay methods to assess effectiveness .
- Anticancer Screening : In vitro assays revealed that certain oxalamide derivatives can induce apoptosis in cancer cell lines, suggesting potential for therapeutic applications .
- Inflammation Models : Animal models showed that oxalamide compounds reduced markers of inflammation in induced arthritis models, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-9-16-14(19)15(20)17-12-5-7-13(8-6-12)18-10-3-4-11-23(18,21)22/h5-8H,2-4,9-11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWSPTSEFUGXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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